

HEX Azide 6-Isomer: A Technical Guide to Spectral Properties and Applications

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Compound of Interest

Compound Name: *HEX azide, 6-isomer*

Cat. No.: *B15087379*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of HEX (hexachlorofluorescein) azide 6-isomer, a fluorescent probe increasingly utilized in biological research and drug development. This document details the dye's excitation and emission characteristics, outlines experimental protocols for their determination, and illustrates its primary application in bioconjugation via "click chemistry."

Core Spectroscopic and Physical Properties

HEX azide 6-isomer is a derivative of the fluorescein family of dyes, featuring an azide moiety that enables its covalent attachment to alkyne-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its spectral characteristics make it a suitable replacement for other dyes such as JOE and Alexa Fluor™ 532.^[1]

The key quantitative spectral and physical data for HEX azide 6-isomer are summarized in the table below.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	533 nm	[1][2]
Emission Maximum (λ_{em})	549 nm	[1][2]
Molar Extinction Coefficient (ϵ)	87,770 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ_f)	0.57	
Molecular Formula	$\text{C}_{24}\text{H}_{12}\text{Cl}_6\text{N}_4\text{O}_6$	
Molecular Weight	665.1 g/mol	
CAS Number	1450752-91-6	[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key spectral parameters of fluorescent probes like HEX azide 6-isomer.

Measurement of Excitation and Emission Spectra

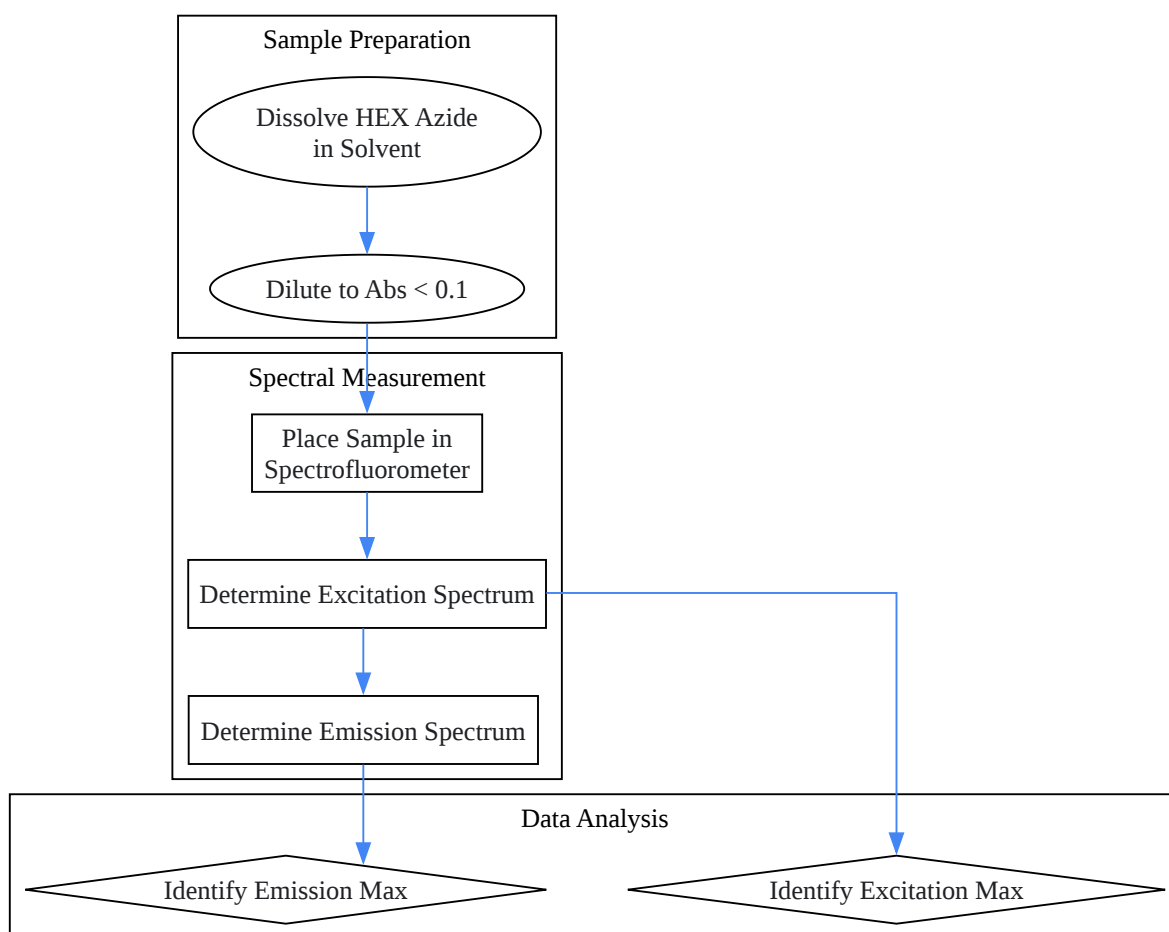
The determination of the excitation and emission spectra is fundamental to characterizing any fluorophore.

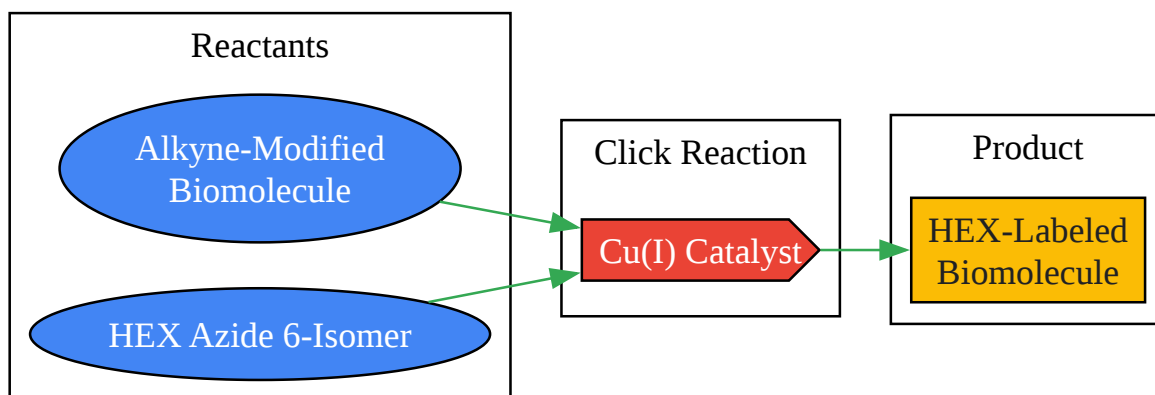
Objective: To identify the wavelengths at which the fluorophore most efficiently absorbs light (excitation) and the spectrum of light it emits upon excitation.

Methodology:

- Sample Preparation:** Prepare a dilute solution of HEX azide 6-isomer in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)). The absorbance of the solution at the excitation maximum should be kept low (typically < 0.1) to avoid inner filter effects.
- Instrumentation:** A spectrofluorometer is used for these measurements. The instrument consists of a light source (e.g., xenon arc lamp), two monochromators (one for excitation and one for emission), a sample holder, and a detector (e.g., photomultiplier tube).

- Excitation Spectrum Measurement:
 - Set the emission monochromator to the wavelength of maximum fluorescence emission (preliminarily determined by a broad scan).
 - Scan the excitation monochromator across a range of wavelengths (e.g., 400-600 nm).
 - Record the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The resulting plot is the excitation spectrum.
- Emission Spectrum Measurement:
 - Set the excitation monochromator to the wavelength of maximum absorption (determined from the excitation spectrum).
 - Scan the emission monochromator over a range of wavelengths (e.g., 500-700 nm).
 - Record the fluorescence intensity as a function of the emission wavelength. The resulting plot is the emission spectrum.





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References

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